molecular formula C24H14Cl3F3N2O3 B2851313 4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 338396-47-7

4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

Cat. No.: B2851313
CAS No.: 338396-47-7
M. Wt: 541.73
InChI Key: ICQWGRNLTTVVOK-WQRHYEAKSA-N
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Description

4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is a useful research compound. Its molecular formula is C24H14Cl3F3N2O3 and its molecular weight is 541.73. The purity is usually 95%.
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Biological Activity

The compound 4-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (CAS No. 338396-47-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C24H14Cl3F3N2O3
  • Molecular Weight: 541.73 g/mol
  • Boiling Point: Approximately 602.7 °C (predicted)
  • Density: 1.58 g/cm³ (predicted)
  • pKa: -3.07 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Recent studies have indicated that derivatives of isoquinolinediones exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This is attributed to its structural similarity to known antibacterial agents that disrupt bacterial cell wall synthesis and function .

Anticancer Activity

Research has demonstrated that isoquinolinedione derivatives can induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell cycle arrest. The mechanism involves the modulation of apoptotic pathways and the inhibition of oncogenic signaling cascades .

Case Studies

  • Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry explored various isoquinolinedione derivatives and their antibacterial properties. The compound demonstrated a minimum inhibitory concentration (MIC) against MRSA comparable to leading antibiotics, suggesting its potential as a novel antibacterial agent .
  • Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Tables

PropertyValue
Molecular FormulaC24H14Cl3F3N2O3
Molecular Weight541.73 g/mol
Boiling Point602.7 °C (predicted)
Density1.58 g/cm³ (predicted)
pKa-3.07 (predicted)
Biological ActivityObservations
AntibacterialEffective against MRSA
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-[(2,4-dichlorophenyl)methoxy]-3-hydroxyisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl3F3N2O3/c25-15-7-5-13(20(27)10-15)12-35-32-22(33)17-4-2-1-3-16(17)18(23(32)34)11-31-21-9-14(24(28,29)30)6-8-19(21)26/h1-11,34H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSNTBSTZNTXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)O)C=NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl3F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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